(Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidin-4-one moiety. Its (Z)-stereochemistry at the methylene bridge and the presence of a furan-2-ylmethyl substituent distinguish it from related derivatives. The stereochemical configuration, as highlighted by Pasteur’s foundational work on molecular chirality, is critical to its chemical reactivity and biological interactions . This compound’s design leverages the thioxothiazolidinone scaffold, known for its role in modulating enzyme inhibition and cellular signaling pathways.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-3-23-19(26)15(29-20(23)28)10-14-16(21-11-13-7-5-9-27-13)22-17-12(2)6-4-8-24(17)18(14)25/h4-10,21H,3,11H2,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNXFPDFDJYMKS-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one (CAS: 380572-55-4) is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article will explore the compound's biological activity, focusing on its potential anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 426.51 g/mol. The structure features a thiazolidinone ring, which is known for its significant biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Name | (Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one |
| CAS Number | 380572-55-4 |
| Molecular Formula | C20H18N4O3S2 |
| Molar Mass | 426.51 g/mol |
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including this compound, as anticancer agents . The thiazolidinone scaffold has been shown to inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : Thiazolidinones can inhibit enzymes involved in cancer progression, such as topoisomerases and kinases.
- Cell Cycle Arrest : These compounds have been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : They may also trigger apoptosis in cancer cells through mitochondrial pathways.
In a study focusing on thiazolidinone derivatives, it was reported that several compounds demonstrated significant anticancer activity against various human tumor cell lines, suggesting that the thiazolidinone structure is conducive to developing effective anticancer drugs .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. A recent molecular docking study revealed that certain derivatives of thiazolidinones exhibited competitive inhibition against AChE, showing potential for treating neurodegenerative diseases . The docking scores indicated strong binding affinity, suggesting that modifications to the thiazolidinone structure could enhance its inhibitory activity.
Other Pharmacological Activities
Thiazolidinones have been associated with various other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Effects : The anti-inflammatory properties of thiazolidinones have been documented, providing insights into their use in treating inflammatory conditions.
- Antidiabetic Properties : Certain thiazolidinones are being explored for their ability to enhance insulin sensitivity and lower blood glucose levels.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of thiazolidinone derivatives, a series of compounds were synthesized and tested against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with specific substitutions on the thiazolidinone ring exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects .
Case Study 2: AChE Inhibition
A comparative study on various thiazolidinone derivatives revealed that some compounds showed comparable or superior AChE inhibitory activity compared to standard drugs like Donepezil. For instance, one derivative exhibited a docking score of -10.572 kcal/mol, indicating strong binding interactions within the enzyme's active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives functionalized with thioxothiazolidinone groups. Key analogues include:
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 374101-04-9) : Substitutes the furan-2-ylmethyl group with a 3-imidazol-1-ylpropylamino chain. Features a phenylethyl group at the thiazolidinone nitrogen, enhancing lipophilicity.
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 373611-93-9) : Replaces the furan-2-ylmethyl group with an allylamino substituent. Incorporates an isopropyl group at the thiazolidinone nitrogen, altering steric bulk.
(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one (CAS 324544-20-9) : Substitutes the pyrido[1,2-a]pyrimidinone core with a dichlorophenyl-furyl system. Demonstrates how electronic effects from halogen substituents influence bioactivity.
Physicochemical Properties
Hypothetical data based on substituent contributions (derived from structural analysis and ’s monitoring parameters ):
Key Observations :
- The furan-2-ylmethyl group in the target compound reduces logP compared to phenylethyl derivatives, suggesting improved aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
